1,1-Dichloro-2-(chloromethyl)cyclopropane
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Overview
Description
1,1-Dichloro-2-(chloromethyl)cyclopropane is a halogenated cyclopropane derivative. This compound is characterized by the presence of two chlorine atoms attached to the same carbon atom and an additional chloromethyl group attached to the cyclopropane ring. It is a colorless to pale yellow liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2-(chloromethyl)cyclopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1-dichlorocyclopropane with formaldehyde and hydrochloric acid. The reaction typically occurs under acidic conditions and at elevated temperatures to facilitate the formation of the chloromethyl group.
Another method involves the chlorination of 2-(chloromethyl)cyclopropane using chlorine gas in the presence of a catalyst such as iron(III) chloride. This reaction proceeds via a free radical mechanism, where the chlorine atoms are introduced to the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2-(chloromethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of cyclopropane derivatives with reduced chloromethyl groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products Formed
Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopropane derivatives with reduced chloromethyl groups.
Scientific Research Applications
1,1-Dichloro-2-(chloromethyl)cyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism by which 1,1-dichloro-2-(chloromethyl)cyclopropane exerts its effects involves the interaction of its chloromethyl group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which enhance its electrophilic character.
Comparison with Similar Compounds
1,1-Dichloro-2-(chloromethyl)cyclopropane can be compared with other halogenated cyclopropane derivatives, such as:
1,1-Dibromo-2-(bromomethyl)cyclopropane: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
1,1-Dichloro-2-(bromomethyl)cyclopropane: Contains both chlorine and bromine atoms, offering a unique combination of reactivity.
1,1-Dichloro-2-(fluoromethyl)cyclopropane:
The uniqueness of this compound lies in its specific reactivity profile, influenced by the presence of multiple chlorine atoms, making it a valuable compound in various chemical and industrial processes.
Properties
IUPAC Name |
1,1-dichloro-2-(chloromethyl)cyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3/c5-2-3-1-4(3,6)7/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBKTCKKJAGMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449540 |
Source
|
Record name | Cyclopropane, 1,1-dichloro-2-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-05-2 |
Source
|
Record name | Cyclopropane, 1,1-dichloro-2-(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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